molecular formula C12H24O4 B1296480 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran CAS No. 69549-51-5

3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran

Cat. No.: B1296480
CAS No.: 69549-51-5
M. Wt: 232.32 g/mol
InChI Key: JYXYXACQZPSPRH-UHFFFAOYSA-N
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Description

3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran is an organic compound with the molecular formula C11H22O4 It is a derivative of tetrahydropyran, featuring ethoxy and diethoxymethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran typically involves the reaction of tetrahydropyran derivatives with ethoxy and diethoxymethyl groups. One common method includes the use of diethoxymethylation reactions, where a tetrahydropyran derivative is treated with diethoxymethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar diethoxymethylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran is unique due to its specific combination of ethoxy and diethoxymethyl substituents on the tetrahydropyran ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

3-(diethoxymethyl)-2-ethoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4/c1-4-13-11(14-5-2)10-8-7-9-16-12(10)15-6-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXYXACQZPSPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(CCCO1)C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323902
Record name 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69549-51-5
Record name 69549-51-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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